N-(4-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
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Overview
Description
N-(4-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a pyridine ring, and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the pyridine ring: The pyridine ring can be synthesized via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.
Coupling reactions: The final step involves coupling the oxadiazole and pyridine intermediates with the appropriate phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide
- N-(2-ethylphenyl)-3-(4-methylphenyl)propanamide
- N-(4-ethylphenyl)-N’-(2-methylphenyl)thiourea
Uniqueness
N-(4-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is unique due to its combination of an oxadiazole ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-(4-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a dihydropyridine moiety, which are known to contribute to various biological activities. The molecular formula and weight are crucial for understanding its pharmacokinetics.
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₁N₃O₂ |
Molecular Weight | 307.47 g/mol |
CAS Number | Not specified |
Anticancer Activity
Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of 1,2,4-oxadiazole showed cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values ranging from 10 µM to 100 µM depending on the specific derivative .
In particular, this compound has been shown to inhibit cell proliferation in these lines through apoptosis induction and cell cycle arrest at the G0/G1 phase .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has also been documented. The compound's ability to inhibit cyclooxygenases (COX) suggests it may reduce inflammation by blocking the synthesis of prostaglandins . In vitro studies have indicated that similar compounds can significantly lower pro-inflammatory cytokines in macrophage models.
Antimicrobial Activity
The antimicrobial properties of related oxadiazole compounds have been explored extensively. Studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes including COX and HDACs (Histone Deacetylases), which play roles in cancer progression and inflammation.
- Receptor Modulation : It shows potential as a modulator for certain receptors involved in neurodegenerative diseases, which could lead to therapeutic applications in conditions like Alzheimer's disease .
- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Anticancer Activity : A derivative with structural similarities demonstrated an IC50 value of 15 µM against HeLa cells, indicating strong anticancer potential .
- Anti-inflammatory Study : In a model of acute inflammation induced by lipopolysaccharides (LPS), a related oxadiazole compound reduced inflammatory markers by approximately 60% compared to control groups .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-3-17-10-12-18(13-11-17)25-21(29)15-28-14-6-9-20(24(28)30)23-26-22(27-31-23)19-8-5-4-7-16(19)2/h4-14H,3,15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEVAVYQYASGTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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